molecular formula C18H34I2N2 B1664920 trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide CAS No. 63951-21-3

trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide

Cat. No.: B1664920
CAS No.: 63951-21-3
M. Wt: 532.3 g/mol
InChI Key: JMIJJGDVIKZQQA-UHFFFAOYSA-L
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Description

Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide is a novel and potent bioactive compound. It is known for its unique structure and significant biological activities, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide typically involves the reaction of a precursor compound with iodine. The reaction conditions often include a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms with varying degrees of hydrogenation .

Scientific Research Applications

Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and applications in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide include:

Uniqueness

What sets ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide apart from these similar compounds is its unique diiodide structure, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63951-21-3

Molecular Formula

C18H34I2N2

Molecular Weight

532.3 g/mol

IUPAC Name

trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide

InChI

InChI=1S/C18H34N2.2HI/c1-19(2,3)16-10-8-7-9-11-17-12-14-18(15-13-17)20(4,5)6;;/h12-15H,7-11,16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

JMIJJGDVIKZQQA-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Canonical SMILES

C[N+](C)(C)CCCCCCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ammonium, (6-(p-trimethylammoniophenyl)hexyl)trimethyl-, diiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide
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trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide
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trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide
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trimethyl-[4-[6-(trimethylazaniumyl)hexyl]phenyl]azanium;diiodide

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